molecular formula C4H4ClNO3S2 B2511849 3-Methoxy-1,2-thiazole-5-sulfonyl chloride CAS No. 1934404-92-8

3-Methoxy-1,2-thiazole-5-sulfonyl chloride

Cat. No.: B2511849
CAS No.: 1934404-92-8
M. Wt: 213.65
InChI Key: NSPBFOPYGWNPOR-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-sulfonyl chloride is an organic compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is known for its unique chemical properties and has been extensively studied for its potential use in medicinal chemistry, material science, and other related fields.

Scientific Research Applications

Facile Synthesis of Thiazoles

The work by Miura et al. (2015) outlines a sequential procedure for synthesizing 2,5-disubstituted thiazoles, starting from terminal alkynes, sulfonyl azides, and thionoesters. This process involves a copper(I)-catalyzed 1,3-dipolar cycloaddition, followed by reaction with thionoesters in the presence of a rhodium(II) catalyst, ultimately leading to the aromatization into 2,5-disubstituted thiazoles (Miura et al., 2015).

Transformations in Organic Synthesis

Žugelj et al. (2009) have developed a process to synthesize (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate, showcasing the versatility of thiazole derivatives in synthesizing complex heterocyclic structures (Žugelj et al., 2009).

Preparation and Properties of Sulfonyl Chlorides

Turov et al. (2014) describe the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, leading to 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which reacts with amines to form sulfonamides, showcasing its role as an efficient electrophilic reagent for nucleophilic substitution reactions (Turov et al., 2014).

Heterocyclization Reactions

Borisov et al. (2018) explored the heterocyclization reactions of dimethyl bicyclo[2.2.2]oct-5-ene-endo-2,endo-3-dicarboxylate with 1,3-benzothiazole-2- and 3-methoxycarbonylpyridine-2-sulfenyl chlorides, leading to two types of heterocyclization products. This highlights the flexibility of these compounds in generating diverse heterocyclic structures (Borisov et al., 2018).

Properties

IUPAC Name

3-methoxy-1,2-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPBFOPYGWNPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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